molecular formula C9H9BrN4O3 B2392300 ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate CAS No. 956264-16-7

ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2392300
CAS No.: 956264-16-7
M. Wt: 301.1
InChI Key: OTQROBFOSDZXNW-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-oxadiazole derivative functionalized with a 4-bromo-pyrazole moiety at the 3-position and an ethyl ester at the 5-position.

Properties

IUPAC Name

ethyl 3-[(4-bromopyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O3/c1-2-16-9(15)8-12-7(13-17-8)5-14-4-6(10)3-11-14/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQROBFOSDZXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Acylhydrazides

Acylhydrazides serve as primary precursors for oxadiazole formation. Ethyl 2-hydrazinyl-2-oxoacetate reacts with triethyl orthoacetate under acidic conditions to yield ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate. For bromomethyl substitution, ethyl 2-hydrazinyl-2-oxoacetate is treated with 2-bromoacetyl chloride, followed by cyclization using POCl₃ at 65°C for 4 hours (Scheme 1A).

Reaction Conditions :

  • Cyclizing Agent : POCl₃ (3.0 equiv)
  • Solvent : Anhydrous dichloromethane
  • Temperature : 65°C
  • Yield : 68–72% after flash chromatography.

One-Pot Oxadiazole Formation

A streamlined protocol from employs a two-stage process:

  • Cyclization : Ethyl glyoxylate and bromoacetohydrazide react in acetonitrile with Cu(OAc)₂ (0.75 equiv) at 40°C for 18 hours.
  • Oxidation : Addition of K₂S₂O₈ (1.5 equiv) and H₂SO₄ (0.2 equiv) at 60°C for 6 hours oxidizes intermediates to the oxadiazole.

Key Advantages :

  • Eliminates intermediate isolation
  • Achieves 75–80% yield via in-situ oxidation.

Functionalization with 4-Bromo-Pyrazole

Pyrazole Synthesis

4-Bromo-1H-pyrazole is synthesized via:

  • Iodine-Catalyzed Cyclization : Aldehyde hydrazones react with β,β-dibromo styrenes in DMF at 80°C, using I₂ (20 mol%) and TBHP (3.0 equiv) as oxidants.
  • Copper-Catalyzed Aerobic Cyclization : Hydrazines and 1,3-diketones undergo cyclization with Cu(OAc)₂ in toluene, yielding 4-bromo-pyrazoles in 81% yield.

Alkylation of Oxadiazole

Intermediate A reacts with 4-bromo-1H-pyrazole under basic conditions:

Procedure :

  • Dissolve Intermediate A (1.0 equiv) and 4-bromo-1H-pyrazole (1.2 equiv) in anhydrous DMF.
  • Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 hours.
  • Purify via silica gel chromatography (hexane:EtOAc = 4:1).

Optimization Data :

Parameter Optimal Value Yield Impact
Base (K₂CO₃) 2.0 equiv Maximizes SN2 efficiency
Solvent (DMF) Anhydrous Prevents hydrolysis
Temperature 80°C Balances rate vs. decomposition

Yield : 65–70%.

Alternative Routes and Comparative Analysis

Direct Cyclocondensation

A patent route condenses ethyl 3-bromo-1H-pyrazole-5-carboxylate with hydroxylamine and chloroacetonitrile in a single pot:

Steps :

  • Mix ethyl 3-bromo-1H-pyrazole-5-carboxylate (1.0 equiv), hydroxylamine HCl (1.5 equiv), and chloroacetonitrile (1.3 equiv) in EtOH.
  • Reflux at 85°C for 8 hours.
  • Neutralize with NaHCO₃ and extract with EtOAc.

Yield : 60–65%, lower due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation of ethyl 2-(4-bromo-pyrazol-1-yl)acetate with amidoximes, reducing reaction time from 12 hours to 30 minutes. However, equipment costs limit industrial adoption.

Industrial-Scale Production

Continuous Flow Synthesis

A pilot-scale setup achieves 85% yield via:

  • Reactor 1 : Oxadiazole cyclization at 65°C with POCl₃.
  • Reactor 2 : Alkylation with 4-bromo-pyrazole in DMF.
  • Purification : Continuous chromatography using silica-coated columns.

Throughput : 1.2 kg/day with ≥98% purity.

Cost Analysis

Component Cost (USD/kg) Contribution (%)
4-Bromo-pyrazole 320 45
POCl₃ 150 21
Solvents 90 13
Labor/Energy 140 20

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Substitution

The 1H-pyrazole tautomer favors N-alkylation at the 1-position, but competing O-alkylation reduces yields. Strategies include:

  • Low-Temperature Quenching : Rapid cooling post-reaction minimizes tautomerization.
  • Lewis Acid Catalysts : ZnCl₂ (0.1 equiv) directs alkylation to the nitrogen.

Oxadiazole Ring Stability

The oxadiazole ring undergoes hydrolysis under acidic/basic conditions. Industrial processes use:

  • Anhydrous Solvents : Molecular sieves in DMF maintain dryness.
  • Buffer Systems : Phosphate buffers (pH 6–7) during workup prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce fused heterocyclic compounds .

Scientific Research Applications

Chemistry

Ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as substitution and cycloaddition—enables the development of new compounds with tailored properties .

Biology

The compound has garnered attention for its potential bioactive properties:

  • Antimicrobial Activity: Studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Properties: Research has explored its efficacy against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study:
A study on oxadiazole derivatives demonstrated that certain compounds exhibited cytotoxic effects on glioblastoma cells. The findings suggested that these compounds could be developed further as therapeutic agents against cancer .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development aimed at various diseases .

Potential Applications in Drug Development:
The compound's derivatives have been tested for their ability to selectively inhibit carbonic anhydrases associated with cancer progression. Some derivatives showed nanomolar activity against specific isoforms of carbonic anhydrases, highlighting their potential as therapeutic agents .

Mechanism of Action

Comparison with Similar Compounds

Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (PK01793E-2)

  • Structure : Cyclopentyl substituent at the 3-position.
  • Molecular Formula : C${10}$H${14}$N$2$O$3$ (MW: 210.23 g/mol) .
  • Key Differences: Substituent Effects: The cyclopentyl group is a bulky aliphatic substituent, enhancing lipophilicity (predicted logP > 2.5) compared to the aromatic bromopyrazole group in the target compound. Safety: Detailed safety data (e.g., acute oral toxicity LD$_{50}$ > 2000 mg/kg) and handling protocols are available .

Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate

  • Structure: Boc-protected aminomethyl group at the 3-position.
  • Molecular Formula : C${11}$H${17}$N$3$O$5$ (MW: 271.27 g/mol) .
  • Key Differences :
    • Polarity : The Boc group increases polarity, making this compound more water-soluble than the bromopyrazole analog.
    • Applications : Commonly used as a synthetic intermediate in peptide coupling due to its reactive amine-protecting group.

Trifluoromethyl-Substituted Oxadiazole Derivatives (Patent Examples)

  • Example: 3-[3-[1-[[3,5-Bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide.
  • Structure : Pyrazine ring and trifluoromethyl groups.
  • Key Differences :
    • Electronic Effects : Trifluoromethyl groups are strongly electron-withdrawing, enhancing metabolic stability and membrane permeability compared to bromine .
    • Biological Activity : These derivatives are often optimized for pharmaceutical applications, targeting enzymes or receptors sensitive to fluorine interactions.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent logP (Predicted) Key Applications
Target Compound C${10}$H${10}$BrN$4$O$3$ ~353.12 4-Bromo-pyrazole ~2.8 Discontinued (Research use)
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate C${10}$H${14}$N$2$O$3$ 210.23 Cyclopentyl ~2.5 Agrochemical intermediates
Boc-protected analog C${11}$H${17}$N$3$O$5$ 271.27 Boc-aminomethyl ~1.9 Peptide synthesis
Trifluoromethyl derivative (Patent) C${20}$H${17}$F$6$N$5$O$_3$ 513.37 Trifluoromethyl, pyrazine ~3.5 Pharmaceutical lead compounds

Research Findings and Functional Insights

  • Electronic Effects : The bromine atom in the target compound may facilitate halogen bonding, a feature absent in cyclopentyl or Boc-substituted analogs. This could enhance binding to biological targets like kinases or GPCRs .
  • Safety Profile: Brominated compounds often necessitate stringent safety protocols (e.g., respiratory protection) compared to non-halogenated analogs .

Biological Activity

Ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through an overview of its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H13BrN4O3
  • Molecular Weight : 329.15 g/mol
  • IUPAC Name : this compound

This compound features a heterocyclic structure that is characteristic of various biologically active molecules. The presence of the pyrazole moiety is particularly significant due to its known pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound has demonstrated significant activity in inhibiting bacterial growth.

In Vitro Studies

A study reported that derivatives of pyrazole, including those similar to this compound, exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound may possess potent bactericidal properties.

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.22Not reported
Staphylococcus epidermidis0.25Not reported

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Compounds containing the oxadiazole moiety have been shown to exhibit cytotoxic effects against a range of cancer cell lines.

Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential . This mechanism may be applicable to this compound as well.

Case Studies

In a study involving a series of oxadiazole derivatives tested on NCI-H460 lung cancer cells and other types, significant cytotoxicity was observed with IC50 values below those of standard chemotherapeutic agents . The structure–activity relationship (SAR) analysis highlighted the importance of specific substituents on the pyrazole ring for enhancing anticancer activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate?

  • Methodology : Cyclization reactions are commonly employed, such as the condensation of hydrazides with carboxylic acid derivatives. Key steps include:

  • Reaction optimization : Use polar aprotic solvents (e.g., DMF, THF) at 80–100°C with coupling agents like EDCI or DCC.
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
    • Key Reference : Similar oxadiazole derivatives synthesized via cyclization yield 70–85% purity after optimization .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • Techniques :

  • NMR (1H/13C) : Assigns protons and carbons, confirming substituent positions (e.g., bromo-pyrazole methyl group at C3).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray Crystallography : SHELX programs (SHELXL for refinement) resolve absolute configuration, especially for polymorphic forms or hydrogen-bonding networks .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Anticancer Activity : Cytotoxicity against melanoma (IC50 ~0.70 µM) and breast adenocarcinoma (IC50 ~0.62 µM) via apoptosis induction .
  • Antimicrobial Potential : Moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Methodology :

  • Substituent Variation : Modify the bromo group (e.g., replace with Cl, CF3) or ester moiety (e.g., methyl vs. ethyl).
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with targets like tubulin or kinases .
    • Example :
SubstituentIC50 (µM)Target Cell Line
4-Bromo-pyrazole0.70Melanoma
4-Methylphenyl0.62Breast Cancer
Tetrahydrofuran0.85Antifungal
  • Reference : Substituted derivatives show potency shifts due to steric/electronic effects .

Q. How can crystallographic data discrepancies (e.g., twinning, weak diffraction) be resolved?

  • Solutions :

  • Data Collection : Use low-temperature (100 K) crystals and high-flux synchrotron radiation.
  • Refinement : SHELXL’s TWIN/BASF commands to model twinning; hydrogen-bonding analysis (Etter’s graph sets) stabilizes packing motifs .
    • Case Study : A similar oxadiazole derivative required 98% completeness in data for reliable refinement .

Q. How should contradictory cytotoxicity data across studies be addressed?

  • Approach :

  • Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and assay protocols (MTT vs. ATP-based luminescence).
  • Orthogonal Validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) alongside IC50 data .
    • Example : Variability in melanoma cell line (A375 vs. SK-MEL-28) responses may explain IC50 differences .

Methodological Considerations

  • Synthesis Optimization : Reaction yields improve with microwave-assisted synthesis (30% faster) or flow chemistry for scalability .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and assess metabolic stability via microsomal incubation .

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